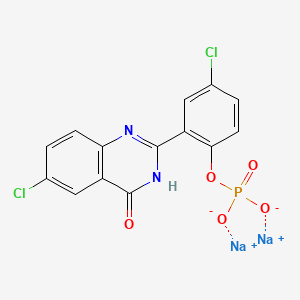
FLsharptrade mark-Phosphate, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FLsharptrade mark-Phosphate, disodium salt is a fluorogenic and chromogenic substrate used primarily for the detection of phosphatases and other enzymes that hydrolyze phosphate esters . This compound is valuable in various research and industrial applications due to its ability to produce a detectable signal upon enzymatic reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
FLsharptrade mark-Phosphate, disodium salt can be synthesized through the neutralization of phosphoric acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where phosphoric acid (H₃PO₄) reacts with sodium hydroxide (NaOH) to form disodium phosphate (Na₂HPO₄) and water (H₂O) :
H3PO4+2NaOH→Na2HPO4+2H2O
Industrial Production Methods
Industrial production of disodium phosphate involves a two-step process. First, dicalcium phosphate reacts with sodium bisulfate to produce monosodium phosphate and calcium sulfate. The monosodium phosphate is then partially neutralized with sodium hydroxide to yield disodium phosphate :
CaHPO4+NaHSO4→NaH2PO4+CaSO4
NaH2PO4+NaOH→Na2HPO4+H2O
Chemical Reactions Analysis
Types of Reactions
FLsharptrade mark-Phosphate, disodium salt undergoes various chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by phosphatases, resulting in the release of phosphate ions.
Precipitation: Reaction with silver nitrate to form silver phosphate, a precipitate.
Common Reagents and Conditions
Hydrolysis: Typically involves phosphatases in an aqueous solution.
Precipitation: Silver nitrate (AgNO₃) in an aqueous solution.
Major Products
Hydrolysis: Phosphate ions (PO₄³⁻).
Precipitation: Silver phosphate (Ag₃PO₄).
Scientific Research Applications
FLsharptrade mark-Phosphate, disodium salt is widely used in scientific research due to its versatility:
Chemistry: Used as a substrate in enzymatic assays to detect phosphatase activity.
Biology: Employed in various biochemical assays to study enzyme kinetics and inhibition.
Medicine: Utilized in diagnostic tests to measure enzyme levels in biological samples.
Industry: Applied in the production of detergents and water treatment chemicals.
Mechanism of Action
FLsharptrade mark-Phosphate, disodium salt functions as a substrate for phosphatases. When hydrolyzed by these enzymes, it releases phosphate ions, which can be detected through fluorogenic or chromogenic methods . The enzymatic reaction typically involves the cleavage of the phosphate ester bond, resulting in a detectable signal.
Comparison with Similar Compounds
Similar Compounds
Monosodium phosphate (NaH₂PO₄): Used in similar applications but has different solubility and pH properties.
Trisodium phosphate (Na₃PO₄): More alkaline and used in different industrial applications.
Dipotassium phosphate (K₂HPO₄): Similar to disodium phosphate but with potassium ions.
Uniqueness
FLsharptrade mark-Phosphate, disodium salt is unique due to its dual functionality as both a fluorogenic and chromogenic substrate, making it highly versatile for various detection methods .
Properties
Molecular Formula |
C14H7Cl2N2Na2O5P |
|---|---|
Molecular Weight |
431.1 g/mol |
IUPAC Name |
disodium;[4-chloro-2-(6-chloro-4-oxo-3H-quinazolin-2-yl)phenyl] phosphate |
InChI |
InChI=1S/C14H9Cl2N2O5P.2Na/c15-7-1-3-11-9(5-7)14(19)18-13(17-11)10-6-8(16)2-4-12(10)23-24(20,21)22;;/h1-6H,(H,17,18,19)(H2,20,21,22);;/q;2*+1/p-2 |
InChI Key |
OBYXHRHRSPWVJK-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=N2)C3=C(C=CC(=C3)Cl)OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















